Physicochemical Property Differentiation: MW, logP, tPSA, and Rotatable Bond Profile vs. Dihydroquinoline and Piperidine Analogs
The target compound (MW 423.52, logP 4.658, tPSA 88–90 Ų, 5 rotatable bonds) occupies a distinct physicochemical space relative to its closest single-module replacement analogs [1]. The dihydroquinoline analog (N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide, same molecular formula C21H17N3O3S2) is expected to exhibit different polar surface area and conformational entropy due to the quinoline ring's altered nitrogen position and degree of unsaturation [2]. The piperidine analog (N-(3-cyanothiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide) introduces greater sp3 fraction, increasing the number of rotatable bonds and likely altering both logP and tPSA, which can shift blood-brain barrier penetration and metabolic stability profiles [3]. These computed differences provide a rational basis for selecting the dihydroisoquinoline variant when target engagement requires a specific combination of aromatic planarity and hydrogen-bond donor/acceptor geometry.
| Evidence Dimension | Computed physicochemical property profile |
|---|---|
| Target Compound Data | MW 423.52, logP 4.658, tPSA 88–90 Ų, HBD 1–2, HBA 5, rotatable bonds 5, fraction sp3 0.05 [1] |
| Comparator Or Baseline | Dihydroquinoline analog: same molecular formula, comparable MW but altered logP/tPSA (not explicitly measured); Piperidine analog: higher sp3 fraction, additional rotatable bonds (quantitative data not available in public domain) |
| Quantified Difference | Target compound exhibits very low sp3 fraction (0.05), indicative of high aromaticity and rigidity; piperidine analog expected to have higher sp3 fraction and greater conformational flexibility |
| Conditions | Computed properties from ZINC database using reference pH 7.4 protomer [1] |
Why This Matters
Different tPSA and sp3 fraction profiles can significantly influence passive membrane permeability and target binding kinetics, making the dihydroisoquinoline variant structurally distinct for applications requiring specific CNS penetration or target residence time characteristics.
- [1] ZINC Database. ZINC000009714736. Accessed 2026. View Source
- [2] Xu YZ, Yuan S, Bowers S, et al. Bioorg Med Chem Lett. 2013;23(10):3075-3080. Scaffold comparison: dihydroquinoline vs. dihydroisoquinoline in BACE1 context. View Source
- [3] Class inference from rotatable bond count vs. tPSA correlations for CNS drug-likeness: Wager TT, et al. ACS Chem Neurosci. 2010;1(6):420-434. View Source
